Levetiracetam-d6

描述

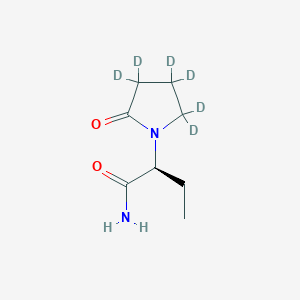

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-QXMLZOKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649402 | |

| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133229-30-7 | |

| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Levetiracetam-d6: A Technical Guide for Researchers in Drug Development

An In-depth Whitepaper on its Core Applications as an Internal Standard in Quantitative Bioanalysis

Introduction

Levetiracetam is a second-generation anti-epileptic drug widely prescribed for the treatment of partial, myoclonic, and tonic-clonic seizures.[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the accurate quantification of drug concentrations in biological matrices is paramount. Levetiracetam-d6, a deuterated analog of Levetiracetam, serves as an indispensable tool in achieving this analytical precision. This technical guide provides a comprehensive overview of this compound, its primary application as an internal standard in mass spectrometry-based bioanalytical methods, and detailed experimental protocols for its use.

This compound: Chemical Identity and Properties

This compound is a stable isotope-labeled version of Levetiracetam where six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Levetiracetam but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, while exhibiting nearly identical chromatographic behavior and extraction efficiency. These characteristics make it an ideal internal standard for the quantification of Levetiracetam in complex biological samples such as plasma, serum, and urine.

| Property | Value |

| Chemical Name | (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide |

| Synonyms | (-)-Levetiracetam-d6, Keppra-d6 |

| Molecular Formula | C₈H₈D₆N₂O₂ |

| Molecular Weight | 176.25 g/mol |

| CAS Number | 1133229-30-7 |

Primary Use in Research: Internal Standard for Quantitative Analysis

The principal application of this compound in a research setting is as an internal standard (IS) for the accurate quantification of Levetiracetam in biological fluids. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variability that can be introduced during various stages of the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer source.

The workflow for using this compound as an internal standard in a typical pharmacokinetic study is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed methodologies for the quantification of Levetiracetam in biological matrices using this compound as an internal standard. Two common analytical techniques are described: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for Levetiracetam Quantification

LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of drugs in biological fluids.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

-

Stock Solutions: Prepare individual stock solutions of Levetiracetam and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Calibration Standards (CS): Prepare a series of working solutions of Levetiracetam by serial dilution of the stock solution. Spike these working solutions into a drug-free biological matrix (e.g., human plasma) to obtain a calibration curve with a range of concentrations (e.g., 1-100 µg/mL).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of the plasma sample (unknown, CS, or QC) into a microcentrifuge tube.

-

Add a specific volume of the this compound internal standard working solution to each tube to achieve a final concentration that is consistent across all samples.

-

Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.

3. LC-MS/MS Instrumental Conditions:

-

Liquid Chromatograph (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor-to-product ion transitions for both Levetiracetam and this compound are monitored.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Levetiracetam | 171.1 | 126.1 |

| This compound | 177.2 | 132.2 |

4. Data Analysis:

-

The peak areas of Levetiracetam and this compound are integrated.

-

A calibration curve is constructed by plotting the peak area ratio (Levetiracetam/Levetiracetam-d6) against the nominal concentration of the calibration standards.

-

The concentration of Levetiracetam in the unknown samples is determined from the calibration curve using the calculated peak area ratios.

GC-MS Method for Levetiracetam Quantification

GC-MS is another powerful technique for the quantification of small molecules. It often requires a derivatization step to improve the volatility and thermal stability of the analyte.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

-

Follow the same procedure as described for the LC-MS/MS method.

2. Sample Preparation (Solid-Phase Extraction):

-

Aliquot a known volume of the biological sample into a tube.

-

Add the this compound internal standard.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., a C18 cartridge) with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analyte and internal standard with an organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

3. Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to facilitate the reaction. This step converts Levetiracetam and this compound into their more volatile silylated derivatives.

4. GC-MS Instrumental Conditions:

-

Gas Chromatograph (GC):

-

Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Injection Mode: Splitless injection is often employed for trace analysis.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for Levetiracetam and this compound derivatives, enhancing selectivity and sensitivity.

-

5. Data Analysis:

-

Similar to the LC-MS/MS method, a calibration curve is generated by plotting the peak area ratio of the derivatized Levetiracetam to the derivatized this compound against the concentration of the calibration standards. The concentration of Levetiracetam in unknown samples is then calculated from this curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for bioanalytical methods using this compound as an internal standard, as reported in various research studies. These values demonstrate the robustness and reliability of the methods.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 µg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Table 2: GC-MS Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% Bias) | Within ±10% |

| Recovery | > 80% |

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the generation of accurate and precise data for pharmacokinetic, toxicokinetic, and bioequivalence studies. The detailed protocols and validation data presented in this guide underscore the reliability of methods employing this compound, making it an essential component in the regulatory submission of new drug products containing Levetiracetam. The logical workflow and robust analytical performance associated with its use contribute significantly to the efficient and successful development of this important anti-epileptic medication.

References

Synthesis and Characterization of Levetiracetam-d6: A Technical Guide

Introduction

Levetiracetam is a second-generation antiepileptic drug widely used for the treatment of partial-onset, myoclonic, and tonic-clonic seizures[1][2]. Levetiracetam-d6, a deuterated analog of Levetiracetam, serves as an essential internal standard for the quantitative analysis of the parent drug in biological matrices by mass spectrometry[3][4]. The stable isotope label ensures that the internal standard has nearly identical chemical properties and chromatographic behavior to the analyte, but is distinguishable by its mass-to-charge ratio (m/z). This guide provides an in-depth overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Analytical Data

Quantitative data for this compound is summarized in the tables below, providing key physicochemical properties and parameters for analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxo-pyrrolidin-1-yl)butanamide | [5] |

| Synonyms | (αS)-α-Ethyl-2-oxo-1-pyrrolidineacetamide-d6, Keppra-d6 | [4][6] |

| CAS Number | 1133229-30-7 | [4][5][7] |

| Molecular Formula | C₈H₈D₆N₂O₂ | [4][5][7] |

| Molecular Weight | 176.25 g/mol | [5][6][7] |

| Appearance | White to off-white solid | [6][7] |

| Purity (LCMS) | 98.70% | [7] |

| Isotopic Enrichment | 95.00% (d6) | [7] |

| Solubility | Slightly soluble in chloroform and acetone | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [7] |

Table 2: Example LC-MS/MS Parameters for Analysis

| Parameter | Levetiracetam (Analyte) | This compound (Internal Standard) | References |

| Precursor Ion (m/z) | 171.2 | 177.2 (Calculated) | [8][9] |

| Product Ion (m/z) | 126.0 | 132.0 (Calculated) | [8][9] |

| Retention Time (UHPLC) | 1.43 min | 1.39 min | [10] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [8] |

Synthesis of this compound

The synthesis of this compound involves the introduction of six deuterium atoms onto the pyrrolidinone ring. This is typically achieved by using a deuterated starting material in a synthetic route analogous to that of unlabeled Levetiracetam. One common industrial method for Levetiracetam synthesis involves the condensation of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride, followed by intramolecular cyclization[11][12]. To produce the d6 analog, a deuterated version of 4-chlorobutyryl chloride is required.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis

The following is a representative protocol based on established methods for Levetiracetam synthesis[11][12].

-

Condensation:

-

To a stirred suspension of potassium carbonate in acetonitrile, add (S)-2-aminobutyramide hydrochloride at room temperature.

-

Slowly add a solution of 4-chlorobutyryl-2,2,3,3,4,4-d6 chloride in acetonitrile to the mixture.

-

Maintain the reaction at a controlled temperature (e.g., 20-25°C) and monitor for completion using an appropriate technique like TLC or HPLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chloro-butyramide-d6.

-

-

Cyclization:

-

Dissolve the crude intermediate in a suitable solvent such as dichloromethane.

-

Add a base, for example, powdered potassium hydroxide, to the solution.

-

Stir the mixture vigorously at room temperature. The progress of the ring-closure reaction can be monitored by GC or HPLC.

-

Once the reaction is complete, quench the mixture with water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain crude this compound.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent system, such as acetone or ethyl acetate, to yield high-purity this compound[11].

-

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques.

Caption: General workflow for the characterization of this compound.

Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and the location of deuterium atoms.

-

Method:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, the signals corresponding to the protons on the pyrrolidinone ring (positions 2, 3, and 4) should be absent or significantly diminished, confirming successful deuteration[7].

-

The ¹³C NMR spectrum will show signals for the carbon atoms of the ring, but they may exhibit different splitting patterns due to coupling with deuterium.

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight, assess isotopic enrichment, and determine purity.

-

Method (LC-MS/MS):

-

Prepare a dilute solution of this compound in the mobile phase.

-

Inject the solution into an LC-MS/MS system equipped with a C18 column[10][13].

-

Use a mobile phase such as methanol/water with a formic acid modifier[8][9].

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Acquire a full scan spectrum to confirm the [M+H]⁺ ion at m/z 177.2.

-

Perform a product ion scan on the precursor ion to identify characteristic fragments.

-

Analyze the isotopic distribution of the molecular ion peak to determine the percentage of d6, d5, d4, etc., which confirms the isotopic enrichment[7].

-

3. High-Performance Liquid Chromatography (HPLC/UPLC)

-

Objective: To determine the chemical purity of the compound.

-

Method:

-

Prepare a standard solution of this compound in the mobile phase.

-

Use a reverse-phase C18 column.

-

Employ a mobile phase mixture, for example, acetonitrile and a phosphate buffer, with UV detection at approximately 205 nm[11].

-

Inject the sample and record the chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

-

References

- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 2. researchgate.net [researchgate.net]

- 3. nyc.gov [nyc.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | TRC-L331503-10MG | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. tandfonline.com [tandfonline.com]

- 11. myexperiment.org [myexperiment.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Levetiracetam vs. Levetiracetam-d6: A Technical Guide to Their Molecular Differences and Analytical Applications

Abstract

Levetiracetam is a second-generation anti-epileptic drug widely prescribed for various seizure types. Its efficacy and favorable safety profile have made it a cornerstone in epilepsy management.[1] For accurate quantification in biological matrices, essential for therapeutic drug monitoring and pharmacokinetic studies, a stable isotope-labeled internal standard is indispensable. Levetiracetam-d6, a deuterated analog of Levetiracetam, serves this critical role. This technical guide provides an in-depth comparison of the molecular and physicochemical properties of Levetiracetam and this compound, details their respective roles, and presents a comprehensive experimental protocol for the bioanalytical quantification of Levetiracetam using its deuterated counterpart.

Introduction to Levetiracetam

Levetiracetam is an S-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, structurally distinct from other anti-epileptic drugs (AEDs).[2][3] It is approved as an adjunctive therapy for partial-onset, myoclonic, and primary generalized tonic-clonic seizures.[4] The primary mechanism of action involves binding to the synaptic vesicle protein SV2A in the brain, which modulates the release of neurotransmitters.[5][6] Levetiracetam exhibits a favorable pharmacokinetic profile, including rapid and near-complete oral absorption, minimal protein binding (<10%), and excretion primarily via the kidneys with minimal metabolism independent of the cytochrome P450 system.[1][2]

The Role of Isotopic Labeling in Pharmaceutical Analysis

In quantitative bioanalysis, particularly using mass spectrometry, an internal standard (IS) is crucial for achieving high accuracy and precision. An ideal IS co-elutes with the analyte and experiences identical effects during sample preparation, extraction, and ionization. Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the "gold standard" for internal standards. This compound is chemically identical to Levetiracetam, except that six hydrogen atoms have been replaced with their heavier isotope, deuterium.[7] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their shared physicochemical properties ensure they behave almost identically during the analytical process, effectively correcting for matrix effects and procedural variability.[8]

Core Molecular and Physicochemical Differences

The fundamental difference between Levetiracetam and this compound lies in the isotopic substitution, which results in an increased molecular weight. The six deuterium atoms are specifically located on the pyrrolidine ring.[5][7] This substitution has a negligible effect on the compound's chemical properties, such as polarity, solubility, and pKa, but provides the critical mass shift required for mass spectrometric differentiation.

| Property | Levetiracetam | This compound |

| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanamide[3] | (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide[7] |

| Molecular Formula | C₈H₁₄N₂O₂[2][3] | C₈H₈D₆N₂O₂[5] |

| Molecular Weight | 170.21 g/mol [2][3] | 176.25 g/mol [7][9] |

| CAS Number | 102767-28-2[3] | 1133229-30-7[7][9] |

| Appearance | White to off-white crystalline powder[2] | Solid[5] |

| Melting Point | ~118-119 °C[10] | Not consistently reported |

| Solubility | Highly soluble in water[2][11] | Slightly soluble in Chloroform and Acetone[5] |

| pKa | < -2.0 (Highly acidic)[11] | Not specified, expected to be nearly identical to Levetiracetam |

Application in Bioanalytical Methods: Quantification of Levetiracetam

This compound is almost exclusively used as an internal standard for the quantification of Levetiracetam in biological samples like plasma, serum, and saliva by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][12] The workflow ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, leading to a consistent analyte/IS peak area ratio and thus, accurate quantification.

Caption: A typical workflow for quantifying Levetiracetam in biological samples using this compound as an internal standard.

Experimental Protocol: LC-MS/MS Method for Levetiracetam Quantification in Human Plasma

This protocol is a representative example based on established methodologies for the determination of Levetiracetam in human plasma.[8][13][14]

5.1. Reagents and Materials

-

Levetiracetam analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Drug-free human plasma

5.2. Standard and Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Levetiracetam and this compound in methanol.

-

Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions.

-

Sample Precipitation: To 100 µL of plasma sample, calibration standard, or QC, add 150 µL of acetonitrile containing the this compound internal standard.[13]

-

Vortex and Centrifuge: Vortex-mix the samples for 1 minute, followed by centrifugation at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Dilution: Transfer 100 µL of the resulting supernatant and dilute with 300 µL of water containing 0.1% formic acid.[13]

-

Injection: Inject a small aliquot (e.g., 10 µL) of the final diluted sample into the LC-MS/MS system.[13]

5.3. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | UHPLC or HPLC system (e.g., Shimadzu)[13] |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 5 µm)[14] |

| Mobile Phase | Isocratic elution with a mixture of methanol, water, and formic acid (e.g., 97:3:0.25, v/v/v)[14] |

| Flow Rate | 0.2 mL/min[14] |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple-quadrupole mass spectrometer (e.g., Sciex API-3000)[13] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM)[13] |

| MRM Transition (Levetiracetam) | Q1: m/z 171.2 → Q3: m/z 126.0[14] |

| MRM Transition (this compound) | Q1: m/z 177.2 → Q3: m/z 132.0 (inferred) |

5.4. Data Analysis Quantification is performed by calculating the peak area ratio of the analyte (Levetiracetam) to the internal standard (this compound).[8] A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of Levetiracetam in unknown samples is then determined by interpolating their peak area ratios from this curve using a weighted linear regression model (e.g., 1/x²).[8]

Synthesis Overview

The industrial synthesis of Levetiracetam is a multi-step chemical process that typically begins with a precursor like (S)-ethyl 2-oxo-1-pyrrolidineacetate and involves steps such as acylation and cyclization to ensure high enantiomeric purity.[15] The synthesis of this compound follows a similar pathway but incorporates a deuteration step. This can be achieved through methods like chemical deuteration, which uses deuterated reagents or solvents during the synthesis, or through isotopic exchange on the Levetiracetam molecule or an intermediate.[7]

Caption: Relationship between the synthesis of Levetiracetam and its deuterated analog, this compound.

Conclusion

This compound is a vital analytical tool whose value is derived from its molecular similarity to Levetiracetam, differentiated only by isotopic labeling. This subtle but critical modification does not alter its chemical behavior but provides the necessary mass shift for its use as a highly effective internal standard in mass spectrometry-based bioanalytical methods. The use of this compound enables researchers and clinicians to perform accurate therapeutic drug monitoring and conduct precise pharmacokinetic research, ultimately contributing to the safe and effective use of Levetiracetam in treating epilepsy.

References

- 1. Spotlight on levetiracetam in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of levetiracetam, with a focus on the extended release formulation, as adjuvant therapy in controlling partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. actascientific.com [actascientific.com]

- 7. Buy this compound | 1133229-30-7 [smolecule.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound | 1133229-30-7 | IVB22930 | Biosynth [biosynth.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. This compound | 1133229-30-7 [chemicalbook.com]

- 13. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

Isotopic Labeling of Levetiracetam: A Technical Guide for Research Professionals

An in-depth technical guide for researchers, scientists, and drug development professionals on the isotopic labeling of Levetiracetam for research applications. This document provides a comprehensive overview of synthetic methodologies, quantitative data, and experimental protocols for the preparation of Levetiracetam labeled with various isotopes, including Carbon-11, Tritium, and Deuterium.

Introduction

Levetiracetam is a second-generation anti-epileptic drug with a unique mechanism of action, primarily involving binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3] This interaction modulates neurotransmitter release and reduces neuronal hyperexcitability.[2] To elucidate its mechanism of action, pharmacokinetics, and for in vivo imaging, isotopically labeled versions of Levetiracetam are indispensable tools in neuroscience research and drug development.

This guide details the synthesis and application of Levetiracetam labeled with positron-emitting (Carbon-11), beta-emitting (Tritium), and stable (Deuterium) isotopes.

Carbon-11 Labeled Levetiracetam ([11C]Levetiracetam)

[11C]Levetiracetam is a crucial radiotracer for in vivo imaging of SV2A expression using Positron Emission Tomography (PET).[4] PET studies with [11C]Levetiracetam allow for the non-invasive quantification and localization of SV2A in the brain, providing valuable insights into epilepsy and other neurological disorders.[4]

Radiosynthesis of [11C]Levetiracetam

A multi-step, one-pot radiosynthesis is the most common method for preparing [11C]Levetiracetam.[4][5] The synthesis starts with the production of [11C]carbon dioxide in a cyclotron.

Experimental Workflow for [11C]Levetiracetam Synthesis

Caption: Workflow for the radiosynthesis of [11C]Levetiracetam.

Experimental Protocol for [11C]Levetiracetam Synthesis

This protocol is adapted from the one-pot radiosynthesis method.[4][5]

Materials:

-

[11C]Carbon dioxide from a cyclotron

-

Propionaldehyde

-

Anhydrous ammonia

-

4-chlorobutyryl chloride

-

Triethylamine

-

Sodium tert-butoxide in THF

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen peroxide

-

Dichloromethane (DCM)

-

Methanol

-

Chiral HPLC column

Procedure:

-

Production of [11C]HCN:

-

One-Pot Synthesis:

-

Propionaldehyde is reacted with ammonia in methanol to form propan-1-imine in situ.[4][5]

-

The produced [11C]HCN is bubbled through the imine solution to form 11C-aminonitrile.[4][5]

-

4-chlorobutyryl chloride and a base (e.g., triethylamine) are added to the crude 11C-aminonitrile.[4][5]

-

The resulting intermediate is hydrolyzed using a mixture of DMSO and hydrogen peroxide to yield crude [11C]Levetiracetam.[4]

-

-

Purification:

Quantitative Data for [11C]Levetiracetam Synthesis

| Parameter | Value | Reference |

| Radiochemical Yield | 8.3 ± 1.6% (decay corrected) | [4][5] |

| Synthesis Time | 50 ± 5 min | [4][5] |

| Radiochemical Purity | > 98% | [4][5] |

| Enantiomeric Purity | > 98% | [4][5] |

| Log P | -0.60 | [5] |

Tritium Labeled Levetiracetam ([3H]Levetiracetam)

Tritium-labeled Levetiracetam, or its analogues, are essential for in vitro binding assays to characterize the interaction with its target, SV2A.[1] These high-specific-activity radioligands enable the determination of binding affinity (Kd) and density (Bmax) of SV2A in various tissues and cell preparations.

Synthesis of [3H]Levetiracetam

Detailed experimental protocols for the synthesis of [3H]Levetiracetam are not as readily available in the public domain as for the 11C-labeled counterpart. However, a common strategy involves the reduction of a suitable precursor with tritium gas. A tritiated analogue, [3H]ucb 30889, has been extensively used in binding studies.[1]

General Synthetic Approach:

A likely synthetic route would involve the preparation of an unsaturated or halogenated precursor of Levetiracetam, followed by catalytic reduction with tritium gas (3H2) or catalytic dehalogenation with tritium gas.

Experimental Protocol for SV2A Binding Assay using a Tritiated Ligand

This protocol is a generalized procedure for a radioligand binding assay using brain membrane preparations and a tritiated Levetiracetam analogue.

Materials:

-

[3H]-labeled Levetiracetam analogue (e.g., [3H]ucb 30889)

-

Brain tissue (e.g., rat cortex)

-

Binding buffer (e.g., Tris-HCl buffer)

-

Unlabeled Levetiracetam (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

-

Binding Assay:

-

Incubate the membrane preparation with the [3H]-labeled ligand at various concentrations.

-

For non-specific binding, incubate in the presence of a high concentration of unlabeled Levetiracetam.

-

Allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using saturation binding analysis to determine Kd and Bmax.

-

SV2A Binding Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

Levetiracetam-d6 Certified Reference Material: A Technical Guide for Researchers

An in-depth examination of the commercial availability, analytical applications, and experimental protocols for Levetiracetam-d6, a critical tool for therapeutic drug monitoring and pharmacokinetic studies.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a deuterated analog of the anti-epileptic drug Levetiracetam. Utilized as an internal standard, this compound is indispensable for the accurate quantification of Levetiracetam in biological matrices. This document details its commercial availability, provides a summary of its key specifications from various suppliers, and outlines detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Commercial Availability and Specifications

This compound is commercially available from several reputable suppliers of certified reference materials. It is typically supplied as a solution in a specified solvent, such as methanol, at a certified concentration. The stability and quality of the material are ensured through rigorous testing, with certificates of analysis (CoA) provided by the manufacturers. These documents typically include data on identity, purity, concentration, and isotopic enrichment.

Below is a summary of quantitative data for this compound certified reference material from various suppliers.

| Supplier | Product Number | Concentration | Solvent | Purity | Isotopic Enrichment | CAS Number |

| Cerilliant | L-031 | 1.0 mg/mL | Methanol | Solution | Not specified | 1435933-72-4 |

| L-023 | 100 µg/mL | Methanol | Solution | Not specified | Not specified | |

| LGC Standards | TRC-L331503 | Not specified | Not specified | Not specified | Not specified | 1133229-30-7 |

| MedChemExpress | HY-110225 | Not specified (solid) | Not applicable | ≥98% | Not specified | 1133229-30-7 |

| Acanthus Research | ACB-161028-0058 | Not specified (solid) | Not applicable | Not specified | Not specified | 1133229-30-7 |

The Role of this compound in Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) of Levetiracetam is crucial in certain clinical scenarios, such as in patients with renal impairment, pregnant women, and in cases of suspected non-compliance or drug-drug interactions[1][2][3][4]. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by LC-MS/MS, as it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results[5].

The logical workflow for utilizing this compound in a typical TDM assay is depicted in the following diagram.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of Levetiracetam in biological matrices using this compound as an internal standard, based on published research[5][6].

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting Levetiracetam from plasma or saliva samples.

-

Sample Collection: Collect blood or saliva samples from patients according to standard clinical procedures. Process blood samples to obtain plasma.

-

Internal Standard Spiking: To a 50 µL aliquot of the plasma or saliva sample, add a specific volume of a working solution of this compound (e.g., 1 µg/mL in acetonitrile) to achieve a final concentration appropriate for the analytical range.

-

Precipitation: Add 450 µL of acetonitrile to the sample.

-

Vortexing: Vortex mix the sample thoroughly for approximately 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer a 100 µL aliquot of the clear supernatant to a new tube.

-

Dilution: Dilute the supernatant with 400 µL of water.

-

Injection: The diluted sample is now ready for injection into the LC-MS/MS system.

The following diagram illustrates the protein precipitation workflow.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are key to the accurate quantification of Levetiracetam.

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax SB-C18, 2.1 mm x 100 mm, 3.5 µm)[6].

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v) is often employed[6].

-

Flow Rate: A typical flow rate is 0.5 mL/min[6].

-

Column Temperature: The column is maintained at a constant temperature, for example, 35°C[6].

-

Injection Volume: A small volume of the prepared sample is injected (e.g., 10 µL)[6].

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Levetiracetam: m/z 171.1 > 154.1[6]

-

This compound: The transition for the deuterated internal standard will be shifted by the mass of the deuterium atoms. For a d6 variant, the precursor ion would be approximately m/z 177.

-

The logical relationship between the analytical components is shown in the diagram below.

Conclusion

This compound certified reference material is a vital tool for researchers and clinicians involved in the therapeutic drug monitoring and pharmacokinetic analysis of Levetiracetam. Its commercial availability from various suppliers ensures access to high-quality, certified standards. The detailed experimental protocols provided in this guide, based on established scientific literature, offer a solid foundation for the development and validation of robust and reliable analytical methods. The use of this compound as an internal standard in LC-MS/MS assays is fundamental to achieving the accuracy and precision required for meaningful clinical and research outcomes.

References

- 1. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic drug monitoring of levetiracetam in daily clinical practice: high-performance liquid chromatography versus immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic drug monitoring of levetiracetam in clinical practice [epistemonikos.org]

- 4. Levetiracetam Therapeutic Drug Monitoring in a Large Cohort of Korean Epileptic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Levetiracetam-d6: A Technical Guide for Researchers

This guide provides an in-depth overview of Levetiracetam-d6, a deuterated analog of the antiepileptic drug Levetiracetam. It is intended for researchers, scientists, and professionals in drug development, offering key technical data, experimental methodologies, and insights into its molecular interactions. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the precise quantification of Levetiracetam in biological samples.[1]

Core Compound Data

Quantitative information for this compound is summarized in the table below for easy reference.

| Parameter | Value | References |

| CAS Number | 1133229-30-7 | [2][3][4] |

| Molecular Weight | 176.25 g/mol | [1][3][4][5][6][7][8] |

| Molecular Formula | C₈H₈D₆N₂O₂ | [1][2][5] |

Mechanism of Action: The SV2A Signaling Pathway

Levetiracetam, the parent compound of this compound, exerts its antiepileptic effects through a unique mechanism of action, primarily by binding to the synaptic vesicle protein 2A (SV2A).[2][3][4][9] This interaction modulates neurotransmitter release and is crucial for its therapeutic efficacy. The following diagram illustrates the proposed signaling pathway.

Experimental Protocols: Quantification of Levetiracetam

This compound is instrumental as an internal standard for the accurate measurement of Levetiracetam concentrations in biological matrices such as plasma, serum, and saliva. Below are detailed methodologies for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for this deuterated standard.

Sample Preparation: Protein Precipitation

A prevalent and straightforward method for extracting Levetiracetam from biological samples is protein precipitation.[10][8][11]

-

Sample Collection : Collect 0.050 mL to 0.1 mL of the biological matrix (e.g., plasma).[8][11]

-

Addition of Internal Standard : Add a precipitating solution, typically acetonitrile, containing a known concentration of this compound as the internal standard.[10][8]

-

Precipitation : Vortex the mixture to ensure thorough mixing and to precipitate the proteins.[8]

-

Centrifugation : Centrifuge the sample to pellet the precipitated proteins.[8]

-

Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube for analysis.[8]

-

Dilution : The supernatant may be further diluted with a suitable solvent, such as water or a mobile phase component, before injection into the LC-MS/MS system.[8]

LC-MS/MS Analysis

The following workflow outlines a typical LC-MS/MS method for the quantification of Levetiracetam.

Chromatographic Conditions:

-

Column : A C18 reversed-phase column is commonly used for separation.[5][7]

-

Mobile Phase : A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with formic acid or ammonium acetate) is typically employed.[5][7]

-

Flow Rate : The flow rate is optimized for the specific column and separation, often in the range of 0.2 to 1.2 mL/min.[5][10][12]

Mass Spectrometric Detection:

-

Ionization : Electrospray ionization (ESI) in the positive ion mode is generally used.[5]

-

Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Levetiracetam and this compound.[5]

This technical guide provides a foundational understanding of this compound, its physicochemical properties, its role in the context of its parent compound's mechanism of action, and its application in bioanalytical methodologies. For more specific applications and in-depth research, consulting the primary literature is recommended.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Determination of levetiracetam in human plasma/serum/saliva by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

An In-Depth Technical Guide on the Physical and Chemical Stability of Levetiracetam-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical stability of Levetiracetam-d6, a deuterated analog of the antiepileptic drug Levetiracetam. Due to the limited availability of specific stability data for the deuterated form, this guide leverages extensive data from studies on Levetiracetam to infer the stability profile of this compound, supported by the available storage and shelf-life information for the deuterated compound. The guide details potential degradation pathways, summarizes quantitative stability data in tabular format, and provides detailed experimental protocols for stability-indicating analytical methods. Furthermore, it includes visualizations of a typical forced degradation workflow and the signaling pathway associated with Levetiracetam's mechanism of action to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Levetiracetam is a widely used second-generation antiepileptic drug with a favorable safety and efficacy profile.[1] Its deuterated analog, this compound, serves as an essential internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in biological matrices. Understanding the physical and chemical stability of this compound is paramount for ensuring the accuracy and reliability of such studies, as well as for its proper storage and handling as a reference standard.

This guide synthesizes the available stability information for both Levetiracetam and this compound. While specific forced degradation and long-term stability studies on this compound are not extensively documented in publicly available literature, the structural similarity between Levetiracetam and its deuterated counterpart allows for informed predictions of its stability characteristics. The primary difference lies in the replacement of six hydrogen atoms with deuterium on the pyrrolidone ring, a modification not expected to significantly alter the core chemical stability.

Physical and Chemical Properties

| Property | This compound |

| Chemical Name | (αS)-α-ethyl-5-oxo-1-pyrrolidine-2,2,3,3,4,4-d6-acetamide |

| CAS Number | 1133229-30-7 |

| Molecular Formula | C₈H₈D₆N₂O₂ |

| Molecular Weight | 176.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, and methanol |

Stability Profile of this compound

Direct stability data for this compound is primarily available from manufacturers of analytical standards.

Table 1: Recommended Storage and Stability of this compound

| Formulation | Storage Condition | Shelf Life |

| Solid (Powder) | Room Temperature | ≥ 4 years[2] |

| Solid (Powder) | -20°C | 3 years |

| Solution in Solvent | -80°C | 6 months |

| Solution in Solvent | -20°C | 1 month |

Inferred Stability from Levetiracetam Data

Extensive stability testing has been performed on Levetiracetam. These studies provide valuable insights into the potential degradation pathways and stability under various stress conditions, which are likely to be very similar for this compound.

Forced Degradation Studies on Levetiracetam

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Levetiracetam has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of Forced Degradation Studies on Levetiracetam

| Stress Condition | Conditions | Observations |

| Acid Hydrolysis | 0.1 M HCl, reflux for 2 hours | Significant degradation observed, with the formation of two degradation products.[3] |

| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 4 hours | Significant degradation (30-40%) observed, with the formation of two new impurities. |

| Oxidative Degradation | 3% H₂O₂, 60°C for 72 hours | No significant degradation observed. |

| Thermal Degradation | 60°C for 72 hours | The drug was found to be stable under dry heat conditions. |

| Photostability | UV light (254 nm and 365 nm) and sunlight for over 72 hours | No significant degradation observed. |

Long-Term Stability of Levetiracetam Formulations

Long-term stability studies on various Levetiracetam formulations provide data on its stability under recommended storage conditions.

Table 3: Long-Term Stability of Levetiracetam Formulations

| Formulation | Storage Conditions | Duration | Results |

| Oral Solution (100 mg/mL) in amber polypropylene syringes | Refrigeration (2-8°C) and Room Temperature (20-25°C) | 6 months | Remained physically and chemically stable, retaining 97-108% of the initial concentration. |

| Intravenous Solution (40 mg/mL) in 0.9% NaCl in PVC bags, polyolefin bags, and polypropylene syringes | Refrigeration (2-8°C) | 14 days | Remained physically and chemically stable, retaining 94.2-101.3% of the initial concentration. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of Levetiracetam, which are directly applicable for analyzing this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify Levetiracetam from its potential degradation products.

-

Chromatographic System:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 5.5) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient mode. A common mobile phase is Methanol:Water (60:40 v/v).

-

Flow Rate: 0.8 - 1.0 mL/min

-

Detection: UV detector at 205 nm or 215 nm.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 40°C)

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

-

Further dilute this stock solution with the mobile phase to achieve a working standard concentration within the linear range of the assay (e.g., 10-50 µg/mL).

-

-

Sample Preparation (for forced degradation studies):

-

Prepare a stock solution of this compound in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photolytic stress).

-

Subject the solutions to the stress conditions as outlined in Table 2.

-

After the specified time, neutralize the acidic and basic solutions.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and limits of detection and quantification.

Visualizations

Forced Degradation Experimental Workflow

Caption: Workflow for conducting forced degradation studies on this compound.

Levetiracetam Signaling Pathway

Caption: Levetiracetam's primary mechanism involves binding to SV2A, modulating neurotransmitter release.

Conclusion

This compound is a chemically stable molecule, particularly in its solid form, with a recommended shelf life of several years under appropriate storage conditions. While specific, detailed stability studies on the deuterated analog are limited, extensive data from its non-deuterated counterpart, Levetiracetam, strongly suggest that it is stable under oxidative, thermal, and photolytic stress. However, it is susceptible to degradation under strong acidic and alkaline conditions. The provided experimental protocols for stability-indicating HPLC methods are suitable for the analysis of this compound and its potential degradation products. The visualizations of the experimental workflow and signaling pathway offer a practical framework for researchers. It is recommended that for critical applications, user-specific stability studies are conducted to confirm the stability of this compound in the specific formulations and storage conditions being utilized.

References

The Indispensable Role of Deuterated Compounds in Modern Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, the pursuit of precision, accuracy, and sensitivity is paramount. Among the sophisticated tools available to researchers, deuterated compounds—molecules where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium—have emerged as indispensable assets. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and critical applications of deuterated compounds in analytical chemistry, with a focus on mass spectrometry and nuclear magnetic resonance spectroscopy. For professionals in drug discovery and development, this guide will also illuminate the strategic use of deuteration to probe and enhance the metabolic stability of new chemical entities.

The subtle mass difference between hydrogen (¹H) and deuterium (²H or D) imparts unique physicochemical properties to deuterated molecules without significantly altering their chemical reactivity. This seemingly minor change is the foundation of their utility, enabling them to serve as ideal internal standards, probes for reaction mechanisms, and tools for structural elucidation.

Core Applications of Deuterated Compounds

Enhancing Quantitative Analysis with Deuterated Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. Deuterated internal standards are widely considered the "gold standard" for quantitative analysis.[1] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process, from sample preparation to detection, compensating for variations in extraction recovery, injection volume, and matrix effects such as ion suppression or enhancement.[2][3][4]

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative LC-MS/MS assays.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | [5] |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | [5] |

| 5-HIAA | Deuterated IS | Urine | < 12 | < 12 | [3] |

| Tamoxifen | Deuterated IS | Plasma | 95.2 - 104.5 | < 7.8 | [3] |

| Endoxifen | Deuterated IS | Plasma | 96.1 - 103.8 | < 8.5 | [3] |

| 4-OH-Tamoxifen | Deuterated IS | Plasma | 94.7 - 105.1 | < 9.2 | [3] |

Table 1: Comparison of Analytical Performance with Deuterated Internal Standards. This table summarizes the improved accuracy and precision achieved in LC-MS/MS assays when using deuterated internal standards compared to analog internal standards or methods without an internal standard.

This protocol outlines a typical workflow for the quantitative analysis of tamoxifen and its active metabolites in human plasma using deuterated tamoxifen as an internal standard.[3]

1. Materials and Reagents:

-

Tamoxifen, Endoxifen, 4-Hydroxytamoxifen analytical standards

-

Tamoxifen-d5 (deuterated internal standard)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of tamoxifen, endoxifen, and 4-hydroxytamoxifen in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of tamoxifen-d5 in methanol.[3]

-

Calibration and Quality Control (QC) Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 methanol:water to create calibration standards and QC samples at various concentrations.

-

Internal Standard Working Solution (20 ng/mL): Dilute the IS stock solution in acetonitrile.[3]

3. Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution to each tube and vortex briefly.[3]

-

Add 600 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[3]

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[3]

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.[3]

-

Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.[3]

4. UPLC-MS/MS Conditions:

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[3]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.[3]

-

Gradient: A suitable gradient to achieve separation of the analytes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[3]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for each analyte and the deuterated internal standard.

5. Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analytes in the unknown samples from the calibration curve.

The Kinetic Isotope Effect (KIE) in Drug Metabolism

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step. In drug development, the KIE is strategically employed to enhance the metabolic stability of drug candidates. By selectively replacing hydrogens at metabolically labile positions with deuterium, the rate of enzymatic metabolism (e.g., by cytochrome P450 enzymes) can be reduced, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites.[7][8]

| Compound | Deuterated Analog | In Vitro System | Improvement in Metabolic Stability | KIE (kH/kD) | Reference |

| Enzalutamide | d3-Enzalutamide | Rat Liver Microsomes | 49.7% lower CLint | ~2 | [9] |

| Enzalutamide | d3-Enzalutamide | Human Liver Microsomes | 72.9% lower CLint | ~2 | [9] |

| Indiplon | N-CD3 Indiplon | Rat Liver Microsomes | 30% increase in half-life | - | [7] |

| Indiplon | N-CD3 Indiplon | Human Liver Microsomes | 20% increase in half-life | - | [7] |

Table 2: Enhancement of In Vitro Metabolic Stability by Deuteration. This table provides examples of how deuteration can slow the rate of metabolism (intrinsic clearance, CLint) and increase the half-life of drug candidates in liver microsome assays.

This protocol describes a common method to assess the metabolic stability of a compound and its deuterated analog.[10]

1. Materials and Reagents:

-

Test compound and its deuterated analog

-

Human Liver Microsomes (HLM)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Internal standard (for LC-MS/MS analysis)

-

Acetonitrile (cold)

2. Incubation Procedure:

-

Prepare the HLM incubation mixture by diluting HLM in potassium phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

-

In a 96-well plate, add the test compound or its deuterated analog to the HLM incubation mixture.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

3. Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.[10]

4. Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

5. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).[10]

-

Calculate the intrinsic clearance (CLint) using the appropriate formula.

Structural Elucidation and Dynamics using Deuterated Compounds

HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions. It relies on the principle that the amide hydrogens on the backbone of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent (e.g., D₂O). The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens. By measuring the rate of deuterium uptake using mass spectrometry, researchers can gain insights into the protein's structure, identify regions of flexibility, and map binding sites of ligands, including small molecules and other proteins.[11][12]

This protocol provides a general workflow for investigating the binding of a small molecule ligand to a protein.[11][12]

1. Materials and Reagents:

-

Purified protein of interest

-

Small molecule ligand

-

Deuterium oxide (D₂O)

-

Quench buffer (e.g., low pH and low temperature)

-

Protease (e.g., pepsin) immobilized on a column

-

LC-MS system

2. Sample Preparation:

-

Prepare two sets of protein samples: one with the protein alone (apo) and one with the protein pre-incubated with the ligand (holo).

3. Deuterium Labeling:

-

Initiate the exchange reaction by diluting the apo and holo protein samples into a D₂O-based buffer for various time points (e.g., 10s, 1m, 10m, 1h).

4. Quenching:

-

At each time point, quench the exchange reaction by adding a cold, acidic quench buffer. This lowers the pH and temperature, significantly slowing down the exchange rate.

5. Proteolysis:

-

Immediately after quenching, inject the sample onto an online protease column (e.g., pepsin) to digest the protein into peptides.

6. LC-MS Analysis:

-

The resulting peptides are trapped and then separated by reversed-phase liquid chromatography.

-

The eluted peptides are analyzed by a mass spectrometer to determine their mass, which will have increased due to deuterium incorporation.

7. Data Analysis:

-

Compare the deuterium uptake of each peptide in the apo and holo states.

-

Peptides in the ligand-binding site will often show reduced deuterium uptake in the holo state due to protection from the solvent by the bound ligand.

In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, the signals from the protons of the solvent can overwhelm the signals from the analyte. Deuterated solvents, where most of the hydrogen atoms are replaced with deuterium, are used to circumvent this issue. Since deuterium resonates at a different frequency from protons, the solvent becomes essentially "invisible" in the ¹H NMR spectrum. The small, residual protonated solvent peak also serves as a convenient chemical shift reference. Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for the lock system, which stabilizes the magnetic field and ensures high-resolution spectra.

A general protocol for preparing a sample for NMR analysis is as follows:

1. For a Solid Sample:

-

Weigh 1-5 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the appropriate deuterated solvent.

-

Gently swirl or vortex the vial to dissolve the sample completely.

-

Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. For a Liquid Sample:

-

Place 1-2 drops of the liquid sample directly into a clean NMR tube.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Cap the tube and invert it several times to ensure thorough mixing.

Physicochemical Effects of Deuteration

The substitution of hydrogen with deuterium, while not significantly altering the fundamental chemistry of a molecule, does introduce subtle changes in its physicochemical properties that are observable in analytical systems.

Chromatographic Isotope Effect

Deuterated compounds often exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their protiated analogs.[1][13] This is attributed to the C-D bond being slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the stationary phase.

| Compound | Chromatographic Method | Non-Deuterated Retention Time (min) | Deuterated Retention Time (min) | Retention Time Shift (ΔtR = tH - tD) (min) | Reference |

| Metformin | GC-NICI-MS | 3.60 | 3.57 | 0.03 | [14] |

| Dimethyl-labeled peptides | RPLC | - | - | 0.05 (median for heavy vs. light) | [13] |

| Dimethyl-labeled peptides | CZE | - | - | 0.002 (median for heavy vs. light) | [13] |

Table 3: Observed Retention Time Differences between Deuterated and Non-Deuterated Compounds. This table illustrates the small but measurable differences in retention times due to the chromatographic isotope effect.

Mass Spectral Fragmentation

The stronger C-D bond can also influence the fragmentation patterns of molecules in mass spectrometry. Fragmentation pathways that involve the cleavage of a C-H bond may be less favored in the deuterated analog, potentially leading to a different relative abundance of fragment ions. This can be a critical consideration when developing quantitative MRM assays and can also be exploited to elucidate fragmentation mechanisms.[15][16]

| Compound | Deuterated Analog | Key Fragmentation Difference | Reference |

| Linalool Oxides | Deuterated Linalool Oxides | Altered relative intensities of key fragment ions. | [17] |

| Cocaine | Deuterated Cocaine Analogs | Confirmed and clarified fragmentation pathways by tracking deuterium labels in fragments. | [8] |

| Illicit Drugs (various) | Deuterated Analogs | Comparison of spectra was essential for identifying less abundant fragments and understanding fragmentation routes. | [15][16] |

Table 4: Impact of Deuteration on Mass Spectral Fragmentation. This table highlights how deuteration can alter fragmentation patterns, providing valuable information for structural elucidation and method development.

Conclusion

Deuterated compounds are powerful and versatile tools in the arsenal of the modern analytical chemist. Their application as internal standards in mass spectrometry has revolutionized quantitative analysis, enabling unprecedented levels of accuracy and precision. The kinetic isotope effect provides a rational basis for the design of more stable and safer drugs, while hydrogen-deuterium exchange mass spectrometry offers invaluable insights into the dynamic world of protein structure and interactions. A thorough understanding of the principles and experimental methodologies presented in this guide will empower researchers, scientists, and drug development professionals to leverage the unique properties of deuterated compounds to advance their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. scispace.com [scispace.com]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. dea.gov [dea.gov]

- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Levetiracetam-d6 as an Internal Standard for Accurate Quantification of Levetiracetam by LC-MS/MS

Application Note and Protocol

This document provides a comprehensive guide for the use of Levetiracetam-d6 as an internal standard in the quantitative analysis of Levetiracetam from biological matrices, primarily human plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types. Accurate measurement of its concentration in biological fluids is crucial for optimizing patient dosage and ensuring therapeutic efficacy. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. This compound, being structurally identical to the analyte with a minor mass difference, co-elutes with Levetiracetam and experiences similar ionization efficiency and matrix effects, making it an ideal internal standard.

Experimental Protocols

A variety of methods have been developed for the LC-MS/MS analysis of Levetiracetam. The following protocols are a synthesis of commonly employed and validated procedures using this compound as an internal standard.

Protocol 1: Protein Precipitation Method

This is a simple and rapid sample preparation technique suitable for high-throughput analysis.

1. Materials and Reagents:

-

Levetiracetam reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma/serum (blank)

2. Preparation of Stock and Working Solutions:

-

Levetiracetam Stock Solution (1 mg/mL): Accurately weigh and dissolve Levetiracetam in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Levetiracetam Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.

-